molecular formula C8H10N2O2 B2853322 5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one CAS No. 1824524-02-8

5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one

Cat. No. B2853322
CAS RN: 1824524-02-8
M. Wt: 166.18
InChI Key: ACJNGHUXJVMXRT-UHFFFAOYSA-N
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Description

5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1824524-02-8. It has a molecular weight of 166.18 and its IUPAC name is 5-(3-methylisoxazol-5-yl)pyrrolidin-2-one .


Molecular Structure Analysis

The molecular structure of 5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one consists of a five-membered pyrrolidin-2-one ring attached to a 3-methyl-1,2-oxazol-5-yl group .


Physical And Chemical Properties Analysis

5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one is a compound with a purity of 95%. Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I retrieved .

Scientific Research Applications

Antiviral Activity

Oxazole derivatives have been studied for their potential as antiviral agents. The presence of the oxazole ring can contribute to the inhibition of viral replication. For instance, certain indole derivatives, which share structural similarities with oxazoles, have shown inhibitory activity against influenza A and other viruses . While specific studies on “5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one” as an antiviral agent may not be available, the structural analogy suggests potential utility in this field.

Anti-inflammatory Properties

Compounds featuring oxazole rings have been identified with anti-inflammatory properties. This is particularly relevant in the design of new pharmaceuticals aimed at treating chronic inflammatory diseases . The unique combination of oxazole and pyrrolidinone in the compound could be explored for its efficacy in reducing inflammation.

Anticancer Potential

The structural components of “5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one” are found in various compounds with known anticancer activities. Oxazoles, for example, have been incorporated into molecules that act as tyrosine kinase inhibitors, a class of drugs used in cancer therapy . Research into this compound could uncover new avenues for oncological treatments.

Antimicrobial Effects

Oxazole derivatives are also recognized for their antimicrobial effects. They have been used to combat a range of bacterial and fungal pathogens . The compound’s potential as an antimicrobial agent could be significant, given the rising concern over antibiotic resistance.

Enzyme Inhibition

The oxazole ring is a common feature in enzyme inhibitors. These molecules can regulate biological pathways by inhibiting specific enzymes involved in disease processes. The “5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one” could be a key scaffold for developing new enzyme inhibitors with therapeutic applications .

Future Directions

Given the importance of oxazole derivatives in medicinal chemistry, future research could focus on the synthesis and characterization of 5-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-2-one and its derivatives, as well as the exploration of their potential biological activities .

properties

IUPAC Name

5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJNGHUXJVMXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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